molecular formula C12H18N2 B1519585 2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine CAS No. 1042797-88-5

2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine

Cat. No. B1519585
M. Wt: 190.28 g/mol
InChI Key: HJAPAZGVMSKZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine is a chemical compound . It is derived from 1,2,3,4-Tetrahydronaphthalene (Tetralin), a bicyclic hydrocarbon, which is a constituent of petroleum and coal tar .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • A study highlighted the synthesis of 1,2,3,4-Tetrahydro-1,2-dimethylidenenaphthalene and its highly chemo- and regioselective cyclodimerization under specific conditions, showcasing its potential in creating complex chemical structures through selective reactions (Roversi, Vogel, & Schenk, 2002).

Pharmacological Aspects

  • Despite excluding drug use and dosage information, it's noteworthy that research has been conducted on derivatives for pharmacological activity. For instance, methylation at specific positions on similar compounds has been shown to influence dopamine agonist activity, indicating the importance of structural modifications in drug design (Nichols et al., 1984).

Material Science

  • Certain derivatives have been investigated for their potential in materials science, such as the catalytic performance of modified zeolite catalysts in the methylation of methylnaphthalene, suggesting applications in the synthesis of commercially important chemicals (Güleç, Sher, & Karaduman, 2018).

Synthesis of Polymers

  • The synthesis and properties of aromatic polyamides derived from derivatives similar to the chemical indicate applications in the development of new polymers with potential use in various industrial applications (Yang & Chen, 1992; 1993).

properties

IUPAC Name

2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(2)11-8-7-9-5-3-4-6-10(9)12(11)13/h3-6,11-12H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAPAZGVMSKZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine
Reactant of Route 2
2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine
Reactant of Route 3
2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine
Reactant of Route 4
2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine
Reactant of Route 5
2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine
Reactant of Route 6
2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine

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